
2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride
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Overview
Description
2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C15H23Cl2N5O3S and its molecular weight is 424.34. The purity is usually 95%.
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Biological Activity
The compound 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride is a hybrid molecule that combines a piperazine moiety with a thiadiazole and a furan ring. This structural diversity suggests potential for a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure
The molecular structure can be summarized as follows:
- Piperazine : A six-membered ring containing two nitrogen atoms.
- Thiadiazole : A five-membered ring containing two nitrogen atoms and one sulfur atom.
- Furan : A five-membered aromatic ring containing one oxygen atom.
Antimicrobial Activity
Recent studies indicate that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these derivatives often fall within the range of 0.5 to 125 µg/mL, indicating promising activity compared to standard antibiotics like vancomycin and ciprofloxacin .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Thiadiazole Derivative | 0.5 | Against S. aureus |
Thiadiazole Derivative | 62.5 | Against P. aeruginosa |
Standard Antibiotic | 3.91 | Vancomycin |
Standard Antibiotic | 25 | Ciprofloxacin |
Neuroprotective Effects
The compound has been evaluated for its potential neuroprotective effects, particularly through acetylcholinesterase (AChE) inhibition. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated moderate inhibition of AChE, suggesting that the target compound may also possess this activity .
Anticancer Properties
Preliminary investigations into the anticancer potential of thiadiazole derivatives have indicated that they may induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation . Further studies are needed to elucidate the specific pathways influenced by the target compound.
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed several thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features to the target compound exhibited significant antibacterial activity, particularly against biofilm-forming strains .
- Neuroprotective Study : In another study focusing on neuroprotection, derivatives were tested for their ability to inhibit AChE activity. The results indicated that certain modifications in the thiadiazole structure could enhance neuroprotective efficacy, suggesting that the target compound could be further optimized for therapeutic use in neurodegenerative diseases .
Scientific Research Applications
The structural diversity of this compound indicates potential applications in various fields, particularly in medicinal chemistry. The following activities have been noted:
- Antimicrobial Activity : The presence of the thiadiazole moiety is associated with antimicrobial properties. Compounds containing thiadiazoles have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Research suggests that derivatives of piperazine and thiadiazole can exhibit anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells .
- Neuroprotective Effects : The piperazine ring is known for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Synthesis and Mechanisms
The synthesis of this compound involves several chemical reactions that require optimization for yield and purity. Typical synthetic pathways include:
- Formation of the Piperazine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Furan and Thiadiazole Moieties : These are typically introduced through substitution reactions or coupling methods.
- Final Acetylation : The final step often involves acetylation to form the acetamide structure.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various thiadiazole derivatives, including compounds similar to 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride). Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Case Study 2: Anticancer Screening
In vitro studies on compounds with similar structures demonstrated cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the importance of the thiadiazole and piperazine components in enhancing antitumor activity .
Properties
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S.2ClH/c1-11-17-18-15(24-11)16-14(22)10-20-6-4-19(5-7-20)9-12(21)13-3-2-8-23-13;;/h2-3,8,12,21H,4-7,9-10H2,1H3,(H,16,18,22);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFLGQMBASGQNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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